molecular formula C9H8BrClO2 B3253981 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane CAS No. 230642-94-1

2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane

Cat. No. B3253981
CAS RN: 230642-94-1
M. Wt: 263.51 g/mol
InChI Key: ITWDCENUEYGQAZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic organic compound that contains both oxygen and carbon atoms. This compound is also known as Bromochlorodioxolane or BCD.

Scientific Research Applications

Synthesis and Reactivity

The compound 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis. For instance, it is used in the naphthalene-catalyzed lithiation of 2-(chlorophenyl)-1,3-dioxolanes, generating formyl- and acetyl-phenyllithium equivalents. This process is critical for synthesizing various organic compounds under Barbier-type conditions, showcasing the reactivity and utility of such dioxolanes in organic chemistry (Huerta, Gómez, & Yus, 1999). Furthermore, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate of fungicide difenoconazole, highlights its significance in agrochemical research, demonstrating the compound's application in developing plant protection agents with high yield and purity (Xie Wei-sheng, 2007).

Pharmaceutical Intermediates

This compound derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, they are used in the preparation of compounds like (4S,5S)-2-(4-Chlorophenyl)-1,3-dioxolane-4,5-dicarboxamide, an intermediate for anticancer platinum drugs. This application underlines the compound's role in medicinal chemistry, particularly in the development of new cancer therapies (De-cai Wang et al., 2009).

Polymer Science

In polymer science, this compound is utilized as a monomer or intermediate for producing advanced materials. The polymerization behavior of related dioxolane compounds, such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, reveals potential applications in designing new polymeric materials with specific properties. These studies contribute to the understanding of polymerization mechanisms and the development of materials for various applications, including coatings, adhesives, and films (Morariu & Simionescu, 1994).

properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDCENUEYGQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274763
Record name 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

230642-94-1
Record name 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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